2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

Catalog No.
S792217
CAS No.
898789-23-6
M.F
C19H20Cl2N2O
M. Wt
363.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzoph...

CAS Number

898789-23-6

Product Name

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone

IUPAC Name

(2,4-dichlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

Molecular Formula

C19H20Cl2N2O

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C19H20Cl2N2O/c1-22-7-9-23(10-8-22)13-14-3-2-4-15(11-14)19(24)17-6-5-16(20)12-18(17)21/h2-6,11-12H,7-10,13H2,1H3

InChI Key

YJICFXIPBQLDLS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound characterized by its unique structure, which includes a benzophenone moiety substituted with dichloro and piperazine groups. Its molecular formula is C20H21Cl2N3O, and it has a molecular weight of approximately 392.30 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

  • Oxidation: Under certain conditions, 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone can be oxidized to form various oxidized derivatives.
  • Reduction: Reduction reactions may convert functional groups within the molecule, altering its reactivity and properties.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often leading to the formation of new compounds with different biological or chemical properties.

These reactions are typically facilitated by specific reagents and catalysts under controlled conditions to achieve desired outcomes .

Research indicates that 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone exhibits biological activity that may include:

  • Antimicrobial Properties: Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anticancer Activity: Some investigations have explored its role in inhibiting cancer cell proliferation, although detailed mechanisms remain under study.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions.

These activities highlight its potential as a lead compound in drug discovery and development .

The synthesis of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone typically involves:

  • Starting Materials: The synthesis begins with 2,4-dichlorobenzophenone and 4-methylpiperazine.
  • Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions or using microwave-assisted synthesis to enhance yield and purity.
  • Purification: Following the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

This method allows for efficient production while maintaining high purity levels suitable for research applications .

2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone has several applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases due to its biological activity.
  • Material Science: The compound can be used in the formulation of specialty chemicals and materials with specific optical or electronic properties.
  • Research Tool: It is utilized in academic research to study enzyme interactions and cellular responses.

These applications underscore its versatility across multiple scientific domains .

Interaction studies involving 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone focus on:

  • Protein-Ligand Binding: Investigating how the compound binds to target proteins or enzymes, potentially affecting their activity.
  • Cellular Pathways: Understanding how it influences signaling pathways within cells, which can provide insights into its therapeutic potential.
  • Toxicological Assessments: Evaluating safety profiles and potential side effects associated with its use in biological systems.

Such studies are crucial for determining the viability of this compound in clinical applications .

Several compounds share structural similarities with 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone. These include:

Compound NameStructural FeaturesUnique Aspects
2,4-Difluoro-3'-(4-morpholinomethyl) benzophenoneFluorine substituents instead of chlorineEnhanced solubility and reactivity
3'-Methylpiperazinomethyl benzophenoneLacks dichloro substitutionDifferent biological activity profile
4-Morpholinomethyl benzophenoneNo dichloro groupsVarying interaction mechanisms with biological targets

Uniqueness

The uniqueness of 2,4-Dichloro-3'-(4-methylpiperazinomethyl) benzophenone lies in its specific combination of chlorine substituents and the piperazine group. This configuration enhances its chemical reactivity and biological activity compared to similar compounds. Its ability to undergo diverse chemical transformations while maintaining significant biological interactions sets it apart as a valuable compound for further research and application .

Benzophenone derivatives have been integral to organic chemistry since their first synthesis in the 19th century. Carl Graebe’s 1874 work on benzophenone reduction marked an early milestone in understanding diarylketone reactivity. By the 20th century, benzophenones gained prominence as photoinitiators in industrial coatings and UV stabilizers in plastics due to their ability to absorb ultraviolet radiation. The structural flexibility of benzophenone, exemplified by its two aromatic rings connected via a ketone group, enabled diverse functionalization strategies. For instance, halogenation at the 2- and 4-positions enhanced electron-withdrawing properties, facilitating applications in photochemistry and materials science.

The introduction of piperazine substituents into benzophenone frameworks emerged later, driven by pharmaceutical research. Piperazine’s nitrogen-rich structure improved solubility and bioactivity, making it a key moiety in drug design. This historical progression set the stage for synthesizing advanced hybrids like 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone, which combines halogenated benzophenone’s stability with piperazine’s pharmacological potential.

Structural Significance of Piperazine Moieties in Synthetic Compounds

Piperazine, a six-membered ring with two nitrogen atoms, confers unique physicochemical and biological properties to synthetic compounds. Its ability to act as a hydrogen bond donor/acceptor and its conformational flexibility make it a versatile building block. In pharmaceuticals, piperazine-containing drugs such as palbociclib (a CDK4/6 inhibitor) and vortioxetine (an antidepressant) demonstrate improved target selectivity and metabolic stability.

When incorporated into benzophenone derivatives, piperazine moieties enhance molecular interactions with biological targets. For example, the methylpiperazine group in 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone introduces a basic nitrogen center, which may improve binding to enzymes or receptors through electrostatic interactions. Table 1 summarizes key structural contributions of piperazine in FDA-approved drugs, highlighting its role in optimizing drug-like properties.

Table 1: Piperazine-Containing FDA-Approved Drugs (2011–2023)

Drug NameTherapeutic AreaKey Structural Feature
PalbociclibOncologyN-Methylpiperazine side chain
LetermovirAntiviralPiperazine-linked quinazoline
BrexpiprazolePsychiatryPiperazine core with aryl substituents

Research Objectives and Knowledge Gaps

Current research on 2,4-dichloro-3'-(4-methylpiperazinomethyl) benzophenone focuses on two objectives:

  • Synthetic Optimization: Developing efficient routes for large-scale production. Existing methods rely on copper-catalyzed coupling or Friedel-Crafts acylation, but yields vary significantly.
  • Biological Activity Profiling: Preliminary studies suggest potential kinase inhibition or antimicrobial effects, yet mechanistic details remain unexplored.

Critical knowledge gaps include:

  • The impact of chlorine substituents on electronic properties and reactivity.
  • Structure-activity relationships (SAR) of piperazine positioning in benzophenone hybrids.
  • Comparative efficacy against related compounds like 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone.

Table 2 outlines ongoing investigations into analogous compounds, underscoring the need for targeted studies on this specific derivative.

Table 2: Recent Studies on Piperazine-Benzophenone Hybrids

CompoundBiological ActivityKey Finding
4-Methylpiperazinomethyl benzophenoneAnticancer (in vitro)IC~50~ = 1.39 µM against SMMC-7721
Piperazine-linked bergeninCytotoxic48.3 µM activity against RKO cells
Benzophenone-indole hybridsAnti-Alzheimer’sImproved AChE inhibition

XLogP3

4.2

Wikipedia

(2,4-Dichlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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